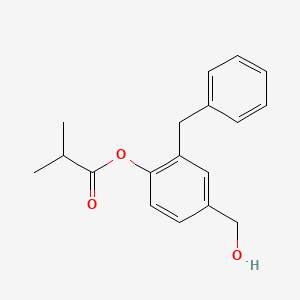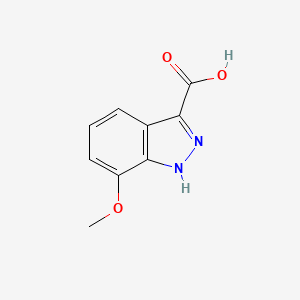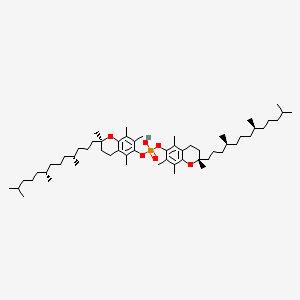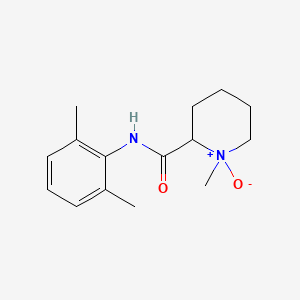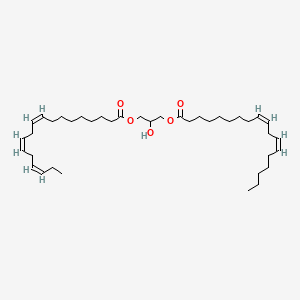![molecular formula C24H24F2N4O5S B586091 N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide CAS No. 957470-58-5](/img/structure/B586091.png)
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is an impurity of Pantoprazole . Pantoprazole is a proton pump inhibitor used to treat erosive esophagitis (damage to the esophagus from stomach acid), and other conditions involving excess stomach acid such as Zollinger-Ellison syndrome .
Synthesis Analysis
The synthesis of Pantoprazole Sodium Sesquihydrate, which is related to N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide, has been reported . The process involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride to get the sulfide intermediate, which is then oxidized with m-chloroperbenzoic acid in dichloromethane, yielding pantoprazole . Another process involves reacting 2-chloromethyl 3,4-dimethoxy pyridine hydrochloride with 2-mercapto-5-difluoromethoxy benzimidazole in an organic solvent system in the presence of a phase transfer catalyst, and further treating with aqueous sodium hypohalite solution .Physical And Chemical Properties Analysis
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is a solid, white to off-white in color . It has a molecular weight of 518.53 . It is slightly soluble in DMSO and Methanol .Scientific Research Applications
Identification and Characterization of Impurities
Research on pantoprazole sodium has identified several impurities, including structures closely related to N-[(3,4-Dimethoxy-2-pyridinyl)methyl] pantoprazole sulfide. These impurities were identified and characterized using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), providing insights into their synthesis and structural properties (Reddy et al., 2007).
Stereoselective Chiral Inversion
Studies on the chiral inversion of pantoprazole enantiomers after administration to rats revealed insights into the disposition kinetics and metabolic pathways of pantoprazole and its derivatives, including the sulfide variant. This research contributes to understanding the stereoselective properties and potential therapeutic implications of pantoprazole and related compounds (Masubuchi et al., 1998).
Environmentally Friendly Synthesis
An environmentally benign process has been developed for the synthesis of pantoprazole sodium sesquihydrate, highlighting a cost-effective and sustainable approach to producing pantoprazole and its derivatives. This process involves minimal organic solvents and includes the in situ transformation of pantoprazole sodium heterosolvate to sesquihydrate, emphasizing the importance of green chemistry in pharmaceutical manufacturing (Awasthi et al., 2017).
Method Development for Impurity Determination
A sensitive method for the quantitative determination of genotoxic impurities in pantoprazole active pharmaceutical ingredient (API) using liquid chromatography-tandem mass spectrometry (LC/MS/MS) was developed. This method enables trace analysis of specific impurities, contributing to the safety and quality control of pantoprazole and its sulfide derivatives in pharmaceutical products (Venugopal et al., 2012).
Synthesis and Green Metric Evaluation
Research on the synthesis of related compounds, such as 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, and the evaluation of green metrics highlights the ongoing efforts to develop more sustainable and efficient processes for the production of pantoprazole and its derivatives. These studies focus on optimizing synthesis routes and assessing their environmental impact, contributing to the broader application of green chemistry principles in drug synthesis (Gilbile et al., 2017).
Mechanism of Action
properties
IUPAC Name |
5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O5S/c1-31-19-7-9-27-16(21(19)33-3)12-30-18-6-5-14(35-23(25)26)11-15(18)29-24(30)36-13-17-22(34-4)20(32-2)8-10-28-17/h5-11,23H,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIGRQLNJGLOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2SCC4=NC=CC(=C4OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


